Ethyl (5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
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Description
This compound is a complex organic molecule that contains several functional groups, including a carbamate group, a sulfonyl group, and a tetrahydrothiazolo[5,4-c]pyridine ring . These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a tetrahydrothiazolo[5,4-c]pyridine ring, which is a type of heterocyclic ring that contains both nitrogen and sulfur atoms . The presence of the sulfonyl and carbamate groups also adds to the complexity of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the sulfonyl and carbamate groups could influence its solubility, stability, and reactivity .Mechanism of Action
Target of Action
Related compounds have been used in the suzuki–miyaura cross-coupling reaction , which suggests that this compound may also interact with palladium catalysts in similar reactions.
Mode of Action
In the context of the suzuki–miyaura cross-coupling reaction, the compound may participate in a process involving oxidative addition and transmetalation . In this process, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Related compounds have been used in the suzuki–miyaura cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that the compound may also be involved in similar biochemical pathways.
Result of Action
Related compounds have been used in the suzuki–miyaura cross-coupling reaction , which suggests that this compound may also have a role in facilitating carbon–carbon bond formation.
Action Environment
The suzuki–miyaura cross-coupling reaction, in which related compounds are used, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may also exhibit similar characteristics in its action environment.
Future Directions
Properties
IUPAC Name |
ethyl N-[5-(2-methoxyphenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c1-3-24-16(20)18-15-17-11-8-9-19(10-13(11)25-15)26(21,22)14-7-5-4-6-12(14)23-2/h4-7H,3,8-10H2,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDAJHYCJPZRPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)CN(CC2)S(=O)(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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